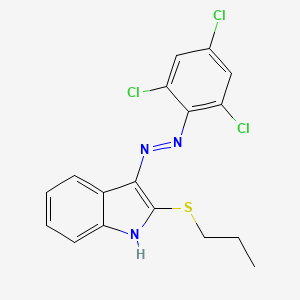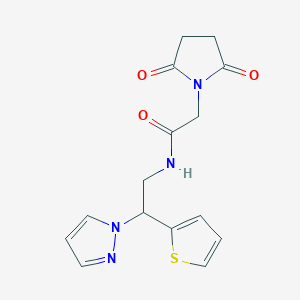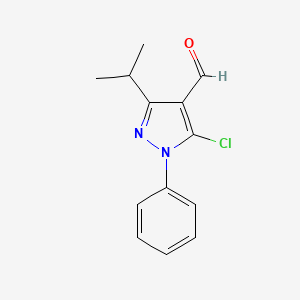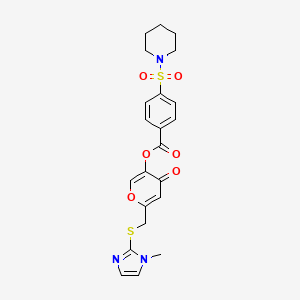
2-(propylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(propylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone (2-PS-3H-I-3-N-TCP) is an indol-based compound with a wide range of applications in scientific research. It is a derivative of indole, a naturally occurring aromatic hydrocarbon, and is composed of a propylsulfanyl group, an indol-3-one ring, and a 2,4,6-trichlorophenylhydrazone group. 2-PS-3H-I-3-N-TCP is a versatile compound that has been used in a variety of research applications, including synthesis, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
2-PS-3H-I-3-N-TCP has been used in a variety of scientific research applications, including biochemistry and physiology. It has been used as a substrate for various enzymes, such as cytochrome P450, as well as a model compound for studying the structure and function of proteins. It has also been used to study the interaction of proteins with other molecules, such as DNA and RNA. In addition, 2-PS-3H-I-3-N-TCP has been used in the synthesis of other compounds, such as indole-3-carboxylic acid, which is used in the synthesis of various drugs.
Mecanismo De Acción
The mechanism of action of 2-PS-3H-I-3-N-TCP is not fully understood. However, it is believed that the compound binds to proteins, such as cytochrome P450, and modulates their activity. This binding is thought to be mediated by hydrogen bonds and van der Waals forces. Additionally, the compound has been shown to interact with DNA and RNA, which suggests that it may have an effect on gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-PS-3H-I-3-N-TCP are not well understood. However, it has been shown to modulate the activity of enzymes, such as cytochrome P450, which suggests that it may have an effect on metabolic processes. Additionally, the compound has been shown to interact with DNA and RNA, which suggests that it may have an effect on gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-PS-3H-I-3-N-TCP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used as a substrate for enzymes, as a model compound for studying protein structure and function, and in the synthesis of other compounds. Additionally, the compound is relatively stable, and does not degrade easily. However, it is important to note that the compound is toxic and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for 2-PS-3H-I-3-N-TCP. For example, further research could be done to investigate the compound’s mechanism of action and its effects on biochemical and physiological processes. Additionally, the compound could be used as a tool for drug discovery, as it has already been used in the synthesis of various drugs. Finally, further research could be done to explore the potential applications of the compound in other areas, such as agriculture and biotechnology.
Métodos De Síntesis
2-PS-3H-I-3-N-TCP can be synthesized using a modified version of the Fischer indole synthesis. This method involves the reaction of an aromatic aldehyde, such as benzaldehyde, with anhydrous ammonia and anhydrous hydrazine in the presence of a catalytic amount of sulfuric acid. The reaction proceeds through a series of steps, resulting in the formation of an iminium salt that is then reacted with 2,4,6-trichlorophenylhydrazone in the presence of a base, such as sodium hydroxide, to form the desired product. This method is simple and efficient, and has been used to synthesize a variety of indol-based compounds.
Propiedades
IUPAC Name |
(2-propylsulfanyl-1H-indol-3-yl)-(2,4,6-trichlorophenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3N3S/c1-2-7-24-17-15(11-5-3-4-6-14(11)21-17)22-23-16-12(19)8-10(18)9-13(16)20/h3-6,8-9,21H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVLFARLOBLSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C2=CC=CC=C2N1)N=NC3=C(C=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171546 |
Source


|
| Record name | 2-(Propylthio)-3H-indol-3-one 2-(2,4,6-trichlorophenyl)hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(propylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone | |
CAS RN |
478042-25-0 |
Source


|
| Record name | 2-(Propylthio)-3H-indol-3-one 2-(2,4,6-trichlorophenyl)hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[4-(pyridin-4-yl)piperazin-1-yl]methyl}-2H-1,3-benzodioxol-5-ol](/img/structure/B2785999.png)

![3-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-5-fluoropyridine;hydrochloride](/img/structure/B2786001.png)
![(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2786002.png)
![N-(4-{[(butylamino)carbonylamino]sulfonyl}phenyl)-2-chloroacetamide](/img/structure/B2786004.png)
![8-fluoro-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2786005.png)




![4-bromo-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2786014.png)

![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2786017.png)
![N-(4-methylbenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2786019.png)